![molecular formula C12H12ClI B2488697 1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-05-0](/img/structure/B2488697.png)

1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

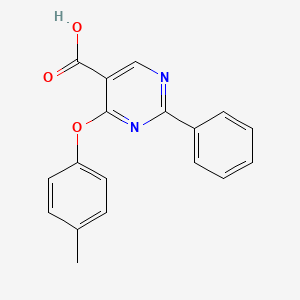

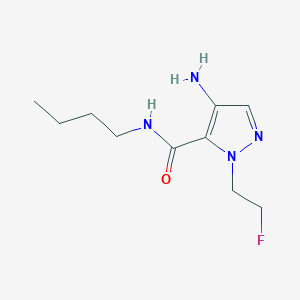

The compound “1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule that likely contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a hydrocarbon with a unique structure consisting of three rings of four carbon atoms each . It is the simplest member of the bicyclic bridged compounds family . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Synthesis Analysis

The synthesis of BCP derivatives has been a significant challenge due to their complex structure . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can be directly derivatized into various BCP species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to BCP building blocks . Another approach for the installation of the BCP unit involves a radical exchange process .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The hydrogen atoms (protons) of BCP occupy three different chemical environments . The structure of BCP is highly strained due to its unique arrangement of carbon atoms .Chemical Reactions Analysis

BCP derivatives have been used in various chemical reactions. For instance, a radical exchange process has been used for the synthesis of BCP derivatives of xanthates . Additionally, a photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes has been demonstrated .Physical And Chemical Properties Analysis

BCP derivatives have been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that “1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane” may have similar properties.Future Directions

The use of BCP derivatives in drug discovery is an ongoing area of research . The development of more efficient synthesis methods and the exploration of new applications in medicinal chemistry are potential future directions . The design and synthesis of more chemically and metabolically stable BCP analogues has been the focus of considerable interest in recent years .

properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClI/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBEQGKQGPWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C23CC(C2)(C3)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)